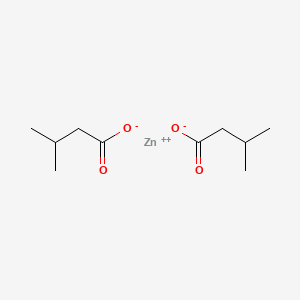
Zinc diisovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc diisovalerate can be synthesized through the reaction of zinc oxide or zinc carbonate with isovaleric acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C5H10O2→C10H18O4Zn+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Zinc diisovalerate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The isovalerate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and other organic by-products.
Reduction: Elemental zinc (Zn).
Substitution: New zinc complexes with different ligands.
Scientific Research Applications
Zinc diisovalerate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: this compound is studied for its potential role in biological systems, including enzyme activation and protein stabilization.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of zinc diisovalerate involves its interaction with biological molecules, primarily through the zinc ion. Zinc ions can act as cofactors for various enzymes, facilitating catalytic activity. They can also stabilize protein structures by forming coordination complexes with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Another zinc salt with similar properties but different applications.
Zinc chloride: Used in various industrial processes and has different solubility characteristics.
Zinc sulfate: Commonly used in agriculture and medicine for its zinc supplementation properties.
Uniqueness
Zinc diisovalerate is unique due to its specific ligand (isovalerate), which imparts distinct chemical and physical properties. Its applications in specialized fields such as catalysis and material science set it apart from other zinc compounds.
Properties
CAS No. |
26850-69-1 |
|---|---|
Molecular Formula |
C10H18O4Zn |
Molecular Weight |
267.6 g/mol |
IUPAC Name |
zinc;3-methylbutanoate |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-4(2)3-5(6)7;/h2*4H,3H2,1-2H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
CHETUOSYZGKTOC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(=O)[O-].CC(C)CC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















